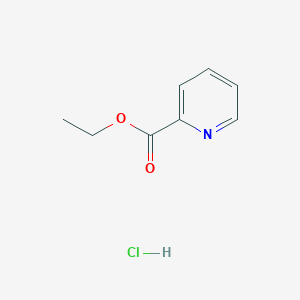
Ethyl pyridine-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl pyridine-2-carboxylate;hydrochloride, also known as ethyl 2-picolinate hydrochloride, is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl pyridine-2-carboxylate;hydrochloride can be synthesized through the esterification of pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The resulting ethyl pyridine-2-carboxylate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification followed by crystallization to purify the product. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
Ethyl pyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: It can be reduced to form ethyl pyridine-2-carboxylate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Ethyl pyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl pyridine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ethyl pyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical contexts, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary widely based on the specific derivative or application.
類似化合物との比較
Similar Compounds
Ethyl pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Ethyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Methyl pyridine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl pyridine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
14174-88-0 |
|---|---|
分子式 |
C8H10ClNO2 |
分子量 |
187.62 g/mol |
IUPAC名 |
ethyl pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h3-6H,2H2,1H3;1H |
InChIキー |
BDUXJBSAGHJZLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
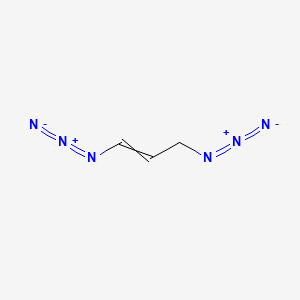
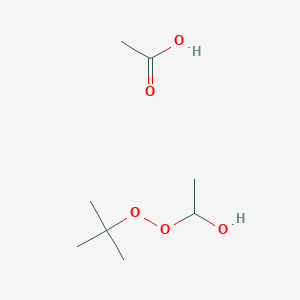

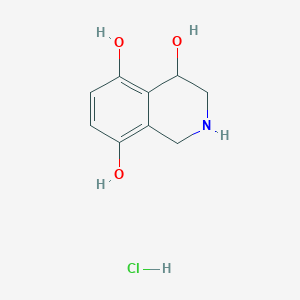
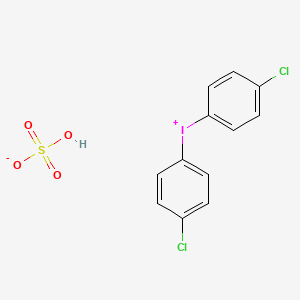
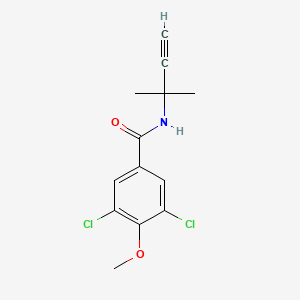



![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)


![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
